6-Iodo-2,3-dihydro-1,4-benzodioxine chemical properties
6-Iodo-2,3-dihydro-1,4-benzodioxine chemical properties
An In-depth Technical Guide to 6-Iodo-2,3-dihydro-1,4-benzodioxine: Properties, Synthesis, and Applications
Introduction: The Significance of a Versatile Scaffold
The 2,3-dihydro-1,4-benzodioxine (also known as 1,4-benzodioxane) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its structural rigidity, metabolic stability, and ability to engage with various biological receptors make it an evergreen template for drug design.[2] Within this important class of molecules, 6-Iodo-2,3-dihydro-1,4-benzodioxine emerges as a pivotal synthetic intermediate. The presence of the iodo-substituent provides a highly versatile chemical handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide offers a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of 6-Iodo-2,3-dihydro-1,4-benzodioxine, tailored for researchers and professionals in organic synthesis and drug development.
PART 1: Core Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. This section details the key physicochemical and spectroscopic characteristics of 6-Iodo-2,3-dihydro-1,4-benzodioxine.
Physicochemical Data Summary
The essential physical and chemical identifiers for 6-Iodo-2,3-dihydro-1,4-benzodioxine are summarized below. These parameters are fundamental for reaction planning, purification, and material handling.
| Property | Value | Source |
| CAS Number | 57744-67-9 | [3][4] |
| Molecular Formula | C₈H₇IO₂ | [3][4] |
| Molecular Weight | 262.04 g/mol | [3][4] |
| Appearance | Not explicitly stated, but related compounds are often crystalline solids or liquids. | |
| Storage Temperature | Room Temperature, Keep in a dark place, Inert atmosphere | [3] |
| SMILES Code | IC1=CC=C2OCCOC2=C1 | [3] |
Spectroscopic Characterization
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the dioxine ring (-OCH₂CH₂O-) typically appear as a singlet or a multiplet around 4.2-4.3 ppm.[5][6] The aromatic protons will be more complex due to the iodine substitution. The proton ortho to the iodine will be the most downfield, followed by the others, with coupling patterns revealing their relative positions.
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¹³C NMR Spectroscopy : The carbon spectrum will show signals for the two equivalent aliphatic carbons of the dioxine ring at approximately 64 ppm. The aromatic region will display six distinct signals, with the carbon atom bonded to the iodine (C-I) appearing at a characteristic upfield shift (around 85-95 ppm) due to the heavy atom effect.
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Infrared (IR) Spectroscopy : Key IR absorption bands would include C-H stretching vibrations for both aromatic and aliphatic protons, aromatic C=C stretching in the 1500-1600 cm⁻¹ region, and strong C-O-C asymmetric and symmetric stretching vibrations characteristic of the ether linkages in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.
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Mass Spectrometry (MS) : The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 262. A characteristic isotopic pattern for iodine will be observed. Key fragmentation would likely involve the loss of the iodine atom and cleavage of the dioxine ring.
PART 2: Synthesis, Reactivity, and Strategic Applications
The true value of 6-Iodo-2,3-dihydro-1,4-benzodioxine lies in its synthetic accessibility and its reactivity, which allows for its incorporation into more complex molecular architectures.
Synthesis Protocol: Electrophilic Iodination
6-Iodo-2,3-dihydro-1,4-benzodioxine is typically prepared via electrophilic iodination of the parent 2,3-dihydro-1,4-benzodioxine. The ether groups of the dioxine ring are ortho-, para-directing, making the 6-position (para to one of the oxygens) a primary site for substitution.
Representative Protocol: Iodination using Iodine and an Oxidizing Agent
This method utilizes molecular iodine in the presence of an oxidizing agent to generate a more potent electrophilic iodine species in situ.
Step-by-Step Methodology:
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Dissolution: Dissolve 2,3-dihydro-1,4-benzodioxine (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid in a round-bottomed flask equipped with a magnetic stirrer.
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Reagent Addition: Add molecular iodine (I₂, 1.1 equivalents) to the solution.
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Initiation: Slowly add an oxidizing agent, such as m-Chloroperbenzoic acid (m-CPBA) or periodic acid, to the stirring mixture at room temperature.[7] The reaction progress can be monitored by the disappearance of the purple iodine color.
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Reaction Monitoring: Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Transfer the mixture to a separatory funnel.
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Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 6-Iodo-2,3-dihydro-1,4-benzodioxine.
Causality in Experimental Design:
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Solvent Choice: Dichloromethane is often chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.
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Oxidizing Agent: The oxidizing agent is crucial as it converts I₂ into a more electrophilic species (like I⁺), which is necessary to overcome the moderate activation of the benzene ring.
-
Quenching: Sodium thiosulfate is a standard quenching agent that rapidly and selectively reduces excess iodine, simplifying the purification process.
Caption: A typical workflow for the synthesis of 6-Iodo-2,3-dihydro-1,4-benzodioxine.
Core Reactivity: The Power of the C-I Bond
The chemical utility of 6-Iodo-2,3-dihydro-1,4-benzodioxine is dominated by the reactivity of the carbon-iodine bond, which serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. This enables the facile construction of complex molecules by forming new C-C, C-N, and C-O bonds at the 6-position.
Key Cross-Coupling Reactions:
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Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.
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Heck Coupling: Reaction with alkenes to form substituted styrenes.
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Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
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Buchwald-Hartwig Amination: Reaction with amines to form N-arylated products.
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Stille Coupling: Reaction with organostannanes.
Caption: Reactivity of 6-Iodo-2,3-dihydro-1,4-benzodioxine in cross-coupling reactions.
Applications in Drug Discovery and Development
The 1,4-benzodioxane scaffold is a key feature in drugs targeting a range of biological systems, including α-adrenergic receptors and Poly(ADP-ribose)polymerase 1 (PARP1).[5][8] 6-Iodo-2,3-dihydro-1,4-benzodioxine is a crucial starting material for synthesizing libraries of these compounds, allowing for systematic structure-activity relationship (SAR) studies. For example, it can be used as a precursor to synthesize 2,3-dihydro-1,4-benzodioxine-5-carboxamide derivatives, which have been identified as potent PARP1 inhibitors for anticancer applications.[5]
Caption: Logical flow from the starting material to therapeutic agent classes.
PART 3: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 6-Iodo-2,3-dihydro-1,4-benzodioxine is essential for ensuring laboratory safety. The information below is a summary derived from available Safety Data Sheets (SDS).
Hazard Identification and Precautionary Measures
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Hazards: While specific data for the 6-iodo derivative is limited, related compounds like 1,4-Benzodioxan-6-ylamine are listed as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin irritation.[9][10] It is prudent to handle the iodo-derivative with similar precautions.
-
Precautionary Statements:
-
Prevention: Avoid breathing dust, fumes, or vapors. Wash hands and exposed skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[9][11]
-
Response: In case of skin contact, wash with plenty of soap and water. If inhaled, remove the person to fresh air. If in eyes, rinse cautiously with water for several minutes.[9][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9][11]
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Handling and Storage
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[11]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12] Store at room temperature and protect from light.[3]
Conclusion
6-Iodo-2,3-dihydro-1,4-benzodioxine is a compound of significant strategic importance in modern organic and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and, most critically, the versatile reactivity of its carbon-iodine bond make it an invaluable building block. Its application in palladium-catalyzed cross-coupling reactions provides a reliable and efficient pathway to a diverse range of complex molecules, particularly those with therapeutic potential. For researchers and drug development professionals, a comprehensive understanding of this key intermediate is fundamental to leveraging the full potential of the 1,4-benzodioxane scaffold in the pursuit of novel bioactive agents.
References
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Ganguly, S., et al. (2021). Synthesis of 2,3-dihydrobenzo[b][11][12]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][11][12]oxazine-8-carboxamide derivatives as PARP1 inhibitors. RSC Medicinal Chemistry, 12(9), 1535-1545. Available at: [Link]
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Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. Available at: [Link]
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CAS Common Chemistry. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6,7-diol. American Chemical Society. Available at: [Link]
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Leonardi, A., et al. (2007). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 50(18), 4434-46. Available at: [Link]
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